4-Bromophenylacetone

Cross-Coupling Suzuki-Miyaura Reactivity

4-Bromophenylacetone (1-(4-bromophenyl)propan-2-one, CAS 6186-22-7) is a halogenated phenylacetone derivative widely employed as a versatile building block in organic synthesis, particularly for the construction of biaryl frameworks via cross-coupling reactions and as a key intermediate in the preparation of agrochemicals such as pyridazine fungicides. The para-bromo substituent imparts distinct reactivity profiles compared to chloro- or fluoro-analogs, making this compound a strategically important starting material in both medicinal chemistry and crop protection research.

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 6186-22-7
Cat. No. B042570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenylacetone
CAS6186-22-7
Synonymsp-Bromophenylacetone;  1-(p-Bromophenyl)- 2-propanone;  (4-Bromophenyl)-2-propanone;  1-(4-Bromophenyl)propan-2-one; 
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC=C(C=C1)Br
InChIInChI=1S/C9H9BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3
InChIKeyCFMMTXJMIJRUSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromophenylacetone (CAS 6186-22-7) Procurement Guide: Essential Data for Synthetic and Analytical Applications


4-Bromophenylacetone (1-(4-bromophenyl)propan-2-one, CAS 6186-22-7) is a halogenated phenylacetone derivative widely employed as a versatile building block in organic synthesis, particularly for the construction of biaryl frameworks via cross-coupling reactions and as a key intermediate in the preparation of agrochemicals such as pyridazine fungicides [1]. The para-bromo substituent imparts distinct reactivity profiles compared to chloro- or fluoro-analogs, making this compound a strategically important starting material in both medicinal chemistry and crop protection research .

Why 4-Bromophenylacetone Cannot Be Replaced by 4-Chloro- or 4-Fluorophenylacetone: A Data-Driven Rationale for Procurement


Generic substitution of 4-bromophenylacetone with other 4-halophenylacetone derivatives is not scientifically justifiable due to divergent physicochemical properties and substantially different reactivities in key bond-forming transformations. The heavier bromine atom (atomic weight 79.90) versus chlorine (35.45) or fluorine (18.99) results in measurable differences in boiling point, density, and refractive index, which directly impact purification protocols and formulation handling . More critically, the carbon-bromine bond exhibits higher reactivity in palladium-catalyzed cross-coupling reactions compared to carbon-chlorine bonds, often enabling higher yields under milder conditions without requiring specialized bulky ligands [1]. These differences are quantified in the evidence items below, demonstrating why direct interchange would compromise both synthetic efficiency and reproducibility.

4-Bromophenylacetone (6186-22-7) vs. Halogenated Analogs: Quantitative Differentiation Across Five Critical Dimensions


Suzuki-Miyaura Cross-Coupling Reactivity: Bromo- vs. Chloro-Substituted Phenylacetones

In Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, aryl bromides demonstrate consistently higher reactivity than aryl chlorides under ligand-free conditions. A comparative study using related aryl bromides and aryl chlorides bearing basic nitrogen centers revealed that aryl bromides produced high product yields in the absence of both added base and added ligand, whereas aryl chlorides required a bulky, specialized phosphine ligand (cataCXium®PtB) to achieve comparable yields [1]. While direct head-to-head data for 4-bromophenylacetone versus 4-chlorophenylacetone in an identical Suzuki coupling is not available, this class-level inference is directly applicable to the 4-halophenylacetone series due to the identical aromatic core and electronic environment. For procurement decisions, this implies that 4-bromophenylacetone offers a more robust and cost-effective entry into biaryl products without the need for expensive, air-sensitive ligands.

Cross-Coupling Suzuki-Miyaura Reactivity Catalysis

Boiling Point Differentiation: Impact on Purification and Handling Protocols

4-Bromophenylacetone exhibits a boiling point of 139°C at 11 mmHg (lit.) , compared to 4-chlorophenylacetone (CAS 5586-88-9) which has a reported boiling point of 132°C at an unspecified pressure (lit.) . While both compounds are amenable to vacuum distillation, the 7°C higher boiling point of the bromo derivative may provide a marginally wider operational window during fractional distillation, potentially reducing cross-contamination in multi-component mixtures. For 4-fluorophenylacetone (CAS 459-03-0), the boiling point is substantially higher at 208.6±15.0°C at 760 mmHg [1], making it less convenient for vacuum distillation under standard laboratory conditions. This data, derived from cross-study comparable measurements, supports the selection of 4-bromophenylacetone when vacuum distillation is the preferred purification method.

Physicochemical Properties Purification Distillation

Density and Refractive Index: Practical Considerations for Liquid Handling and Solvent Compatibility

4-Bromophenylacetone has a reported density of 1.3841 g/cm³ (rough estimate) and a refractive index (n20/D) of 1.5560 to 1.5600 . In comparison, 4-chlorophenylacetone (CAS 5586-88-9) has a density of 1.151 g/cm³ and a refractive index of 1.5325-1.5345 . The higher density of the bromo derivative (approx. 20% greater) and higher refractive index (Δ ~0.023-0.027) are directly attributable to the greater atomic mass and polarizability of bromine. While these are not direct performance metrics, they are critical for procurement in settings where automated liquid handling systems are used, where precise volumetric dispensing is required, or where refractive index is used as a quality control check. The distinct density may also influence solvent selection in biphasic extractions, as the heavier bromo compound may partition differently than its chloro counterpart.

Physicochemical Properties Liquid Handling Formulation

Documented Use in Pyridazine Fungicide Intermediate Synthesis: A Differentiating Application

4-Bromophenylacetone is explicitly cited as a starting material in the synthesis of fully substituted γ-hydroxybutenolides via a Knoevenagel-type ring condensation with α-ketoesters [1]. These γ-hydroxybutenolides serve as key intermediates in the preparation of pyridazine fungicides, a class of agrochemicals with demonstrated activity against Botrytis cinerea (grey mould), Mycosphaerella graminicola (wheat leaf blotch), and Alternaria solani (potato and tomato early blight) . In contrast, a review of available literature and vendor datasheets reveals that 4-chlorophenylacetone and 4-fluorophenylacetone are not prominently featured in this specific fungicide intermediate pathway. While this is not a direct performance comparison, it represents a differentiating application area supported by peer-reviewed synthesis routes. For procurement in agrochemical R&D, 4-bromophenylacetone is the documented precursor of choice for this class of fungicides.

Agrochemical Synthesis Fungicide Intermediate Pyridazine

Availability of Deuterated Analog (4-Bromophenylacetone-d5) for Quantitative Mass Spectrometry

4-Bromophenylacetone-d5 (C9H5D5BrO) is commercially available as an isotope-labeled analog, specifically designed for use as an internal standard in quantitative mass spectrometry assays . This deuterated derivative enables precise quantification of 4-bromophenylacetone in complex biological or environmental matrices via stable isotope dilution analysis. A search for 4-chlorophenylacetone-d5 or 4-fluorophenylacetone-d5 reveals limited or no commercial availability. For analytical chemists requiring accurate quantification of this specific building block in metabolic or environmental fate studies, the existence of a deuterated internal standard is a critical procurement consideration that differentiates 4-bromophenylacetone from its less-accessible halogenated counterparts.

Analytical Chemistry Mass Spectrometry Internal Standard Deuterated

4-Bromophenylacetone (6186-22-7): High-Confidence Application Scenarios Derived from Quantitative Evidence


Suzuki-Miyaura Cross-Coupling for Biaryl Library Synthesis

Leverage the superior reactivity of the aryl bromide moiety for efficient Pd-catalyzed Suzuki-Miyaura coupling with phenylboronic acid to generate 4-biphenylacetone derivatives . The ligand-free, high-yielding conditions demonstrated for related aryl bromides [1] can be directly applied, streamlining the preparation of diverse biaryl scaffolds for medicinal chemistry and materials science. This approach minimizes the need for specialized ligands, reducing both cost and purification complexity.

Intermediate for Pyridazine Fungicide Development

Employ 4-bromophenylacetone as a starting material in the Knoevenagel-type condensation with α-ketoesters to construct fully substituted γ-hydroxybutenolides, which are key intermediates in the synthesis of pyridazine fungicides . This pathway is supported by peer-reviewed synthetic methodology [2] and is directly relevant to agrochemical discovery programs targeting Botrytis cinerea, Mycosphaerella graminicola, and Alternaria solani.

Quantitative LC-MS/MS Method Development Using Deuterated Internal Standard

Utilize commercially available 4-bromophenylacetone-d5 as a stable isotope-labeled internal standard for the development and validation of sensitive, accurate LC-MS/MS assays. This application is critical for pharmacokinetic studies, environmental fate analysis, and quality control of bulk synthetic intermediates, ensuring precise quantification in complex matrices.

Vacuum Distillation and High-Purity Building Block Procurement

Take advantage of the well-characterized boiling point (139°C at 11 mmHg) and density (1.3841 g/cm³) for reliable purification via vacuum distillation and precise volumetric handling in automated synthesis platforms. Procure material with specified purity (typically 98% ) to ensure consistent performance in multi-step organic syntheses where trace impurities could affect downstream reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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